Disulfurous acid
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Overview
Description
Metasulfurous acid, also known as methanesulfonic acid, is an organosulfur compound with the chemical formula CH₄O₃S. It is a colorless liquid that is highly soluble in water and exhibits strong acidity. Methanesulfonic acid is the simplest of the alkylsulfonic acids and is known for its stability and non-oxidizing nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through several methods:
Oxidation of Dimethyl Sulfide: This method involves the oxidation of dimethyl sulfide using oxygen from the air.
Oxidation of Dimethyl Disulfide: This method uses nitric acid as an oxidizing agent, which is then restored using atmospheric oxygen.
Reaction with Thionyl Chloride: Methanesulfonic acid can be reacted with thionyl chloride to produce methanesulfonyl chloride, which can then be hydrolyzed to obtain methanesulfonic acid.
Industrial Production Methods:
Air Oxidation Process: Developed by BASF, this method involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen.
Types of Reactions:
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol and other sulfur-containing compounds.
Substitution: Methanesulfonic acid can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, oxygen, and chlorine are commonly used oxidizing agents.
Reducing Agents: Hydrogen and metal hydrides are used as reducing agents.
Substitution Reagents: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Methanesulfonate Salts: Formed through oxidation reactions.
Methanethiol: Formed through reduction reactions.
Substituted Sulfonic Acids: Formed through substitution reactions.
Scientific Research Applications
Methanesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst for esterification and alkylation reactions.
Biology: Methanesulfonic acid is used in the synthesis of various biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a reagent in drug synthesis.
Industry: Methanesulfonic acid is used in electroplating, particularly in the electrodeposition of tin-lead solder for electronic applications and high-speed plating of tin on steel plates for food cans.
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity and ability to act as a Brønsted acid catalyst. It facilitates various chemical reactions by donating protons to reactants, thereby increasing the reaction rate . The molecular targets and pathways involved include the activation of electrophiles and the stabilization of reaction intermediates .
Comparison with Similar Compounds
- Sulfuric Acid (H₂SO₄)
- Hydrochloric Acid (HCl)
- Nitric Acid (HNO₃)
Methanesulfonic acid stands out due to its unique combination of strong acidity, high chemical stability, and low toxicity, making it a valuable reagent in various scientific and industrial applications .
Properties
CAS No. |
33669-61-3 |
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Molecular Formula |
H2O5S2 |
Molecular Weight |
146.15 g/mol |
InChI |
InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5) |
InChI Key |
WBZKQQHYRPRKNJ-UHFFFAOYSA-N |
SMILES |
OS(=O)S(=O)(=O)O |
Canonical SMILES |
OS(=O)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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